Superior Binding Affinity to SARS-CoV-2 RdRp Compared to N-Phenylacetamide Analog
In a head-to-head computational comparison, Ethyl (4-formyl-2-methoxyphenoxy)acetate (compound 2a) demonstrated a more favorable binding free energy (ΔG_bind) to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 than its direct amide analog, 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (compound 2b). The Molecular Mechanics/Generalized Born Surface Area (MMBGSA) calculation yielded a value of -30.70 kcal/mol for the ethyl ester, versus -28.47 kcal/mol for the amide analog [1].
| Evidence Dimension | MMBGSA Binding Free Energy (ΔG_bind) |
|---|---|
| Target Compound Data | -30.70 kcal/mol |
| Comparator Or Baseline | 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide: -28.47 kcal/mol |
| Quantified Difference | ΔΔG = -2.23 kcal/mol (more favorable binding by target compound) |
| Conditions | In silico molecular docking and MMBGSA calculation; RdRp of SARS-CoV-2 (PDB: 7BV2) |
Why This Matters
This quantitative difference directly supports the selection of the ethyl ester over the amide analog for projects targeting SARS-CoV-2 RdRp, as the 2.23 kcal/mol advantage translates to a significantly higher predicted binding affinity.
- [1] Shaaban K. Mohamed, Atazaz Ahsin, Hafiz Muzzammel Rehman, et al. XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. Journal of Biomolecular Structure and Dynamics, 2025, 43(11), 1-15. View Source
